molecular formula C13H11BrN2O3 B2523988 (Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide CAS No. 1798419-89-2

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide

Cat. No.: B2523988
CAS No.: 1798419-89-2
M. Wt: 323.146
InChI Key: JPAPFDARFYQJCX-UHFFFAOYSA-N
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Description

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by a 7-membered benzodioxepin ring system substituted with a bromine atom at the 6-position and a (Z)-configured α-cyanopropenamide side chain. Its molecular formula is C15H13BrN2O3 (MW: 361.18 g/mol), with the Z-configuration imposing a planar geometry on the propenamide moiety, influencing steric and electronic properties .

Properties

IUPAC Name

(Z)-3-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-5-8(4-9(7-15)13(16)17)6-11-12(10)19-3-1-2-18-11/h4-6H,1-3H2,(H2,16,17)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAPFDARFYQJCX-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=C(C#N)C(=O)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C(=CC(=C2)/C=C(/C#N)\C(=O)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzodioxepin core and functional groups that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Benzodioxepin Core : A bicyclic structure that may exhibit diverse biological activities.
  • Bromo Group : Enhances reactivity and potential for chemical modifications.
  • Cyanoamide Functionality : Contributes to its classification as a nitrile derivative.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxepin Ring : Typically involves bromination and cyclization processes.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that benzodioxepin derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism : They may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
Cell LineIC50 Value (µM)
HeLa12.5
MCF715.0
A54910.0

Neuroprotective Effects

Similar compounds have been studied for their neuroprotective properties:

  • Mechanism : They may modulate neurotransmitter systems or exert antioxidant effects to protect neuronal cells from damage.

Antimicrobial Properties

Research indicates potential antimicrobial activity against various pathogens:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus50
Escherichia coli100

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxepins exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
  • Neuroprotection in Animal Models : Research conducted on rodent models indicated that certain benzodioxepin derivatives could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Ring Systems

  • Target Compound : The benzodioxepin ring (7-membered, two oxygen atoms) offers moderate flexibility compared to rigid 6-membered heterocycles like chroman or benzofuran. This flexibility may enhance binding to dynamic protein pockets.
  • Compound 1.5j () : Features a 6-membered chroman ring (one oxygen atom) with 3,4-dimethyl and 6-bromo substituents. The chroman system’s rigidity may limit conformational adaptability but improve metabolic stability .

Functional Group Variations

Compound Key Functional Groups Substituents
Target Compound Benzodioxepin, α-cyanopropenamide (Z) 6-Bromo, 3,4-dihydro
Compound 1.5j () Chroman, propanoate ester, silyl 6-Bromo, 3,4-dimethyl, dimethyl(phenyl)silyl
  • Propenamide vs. Ester : The target’s amide group enables hydrogen bonding, while the ester in 1.5j is more lipophilic and prone to hydrolysis.
  • Cyano vs. Silyl: The cyano group in the target increases electrophilicity, whereas the silyl group in 1.5j enhances steric bulk and may stabilize intermediates in synthetic pathways .

Stereochemical and Electronic Considerations

  • Z-Configuration: The target’s (Z)-propenamide geometry positions the cyano and amide groups on the same side, creating a polarized π-system that could facilitate covalent or dipole-dipole interactions with targets.
  • Bromo Substitution : The 6-bromo substituent in both compounds likely directs electrophilic aromatic substitution reactions. However, in the benzodioxepin system, the bromine’s position relative to the oxygen atoms alters electron density distribution compared to the chroman analog .

Research Findings and Discrepancies

  • HRMS Data (): The reported HRMS for 1.5j ([M+Na]+ = 271.1316) conflicts with its expected molecular formula (C24H30BrO3Si, MW: 498.48 g/mol).
  • Synthetic Utility: Compound 1.5j’s silyl group is critical for enantioselective reactions, whereas the target’s cyanopropenamide motif is unexplored in catalysis but may have pharmacological relevance .

Q & A

Q. How does its bioactivity compare to structural analogs (e.g., fluorophenyl or thiazolyl derivatives)?

  • Methodology : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or methoxy groups). Test cytotoxicity (via MTT assay) and target inhibition (e.g., IC₅₀ values in enzyme assays) to correlate structure with activity .

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